molecular formula C12H20Cl2N2O3 B1489978 2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride CAS No. 1807979-69-6

2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride

Cat. No. B1489978
M. Wt: 311.2 g/mol
InChI Key: UFCRKPMTXCKUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride (2-MPDC) is a novel compound that has recently been synthesized and characterized. It is a member of the pyranone family of compounds and is of particular interest due to its potential to be used in a wide range of scientific research applications.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of related nitrogen heterocyclic compounds highlights the complexity and innovation in creating molecules with potential applications in medicinal chemistry and material science. For instance, the work on synthesizing diazepinone derivatives and their transformation through multi-component reactions illustrates the versatility of these frameworks in generating diverse molecular structures (Voskressensky et al., 2014; Dzedulionytė et al., 2022). These studies showcase the potential of these compounds in synthesizing complex molecules that could have various scientific and industrial applications.

Mechanistic Insights

Research into the mechanism of reactions involving nitrogen heterocycles, such as the alkaline hydrolysis of diazepam, provides fundamental insights into the behavior of similar compounds under different conditions (Yang, 1998). Understanding these mechanisms is crucial for developing more efficient synthetic routes and for predicting the behavior of these compounds in biological systems.

Antiproliferative Activity

Investigations into the antiproliferative activity of diazepinone derivatives against cancer cell lines illustrate the therapeutic potential of these compounds. The synthesis and evaluation of these compounds against human cancer cell lines highlight their potential as leads for the development of new anticancer agents (Liszkiewicz, 2002). This research area is particularly relevant for the development of novel therapeutics targeting specific types of cancer.

properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3.2ClH/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14;;/h7,9,13H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCRKPMTXCKUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CN2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
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2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
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